![molecular formula C12H21IO2 B15242452 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.19 g/mol . It is characterized by the presence of an iodocyclohexyl group attached to an oxane ring through an oxymethyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclohexanol with an appropriate oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the iodocyclohexyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can interact with various enzymes and receptors, leading to changes in their activity. The oxane ring may also play a role in modulating the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Bromocyclohexyl)oxy]methyl}oxane
- 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxane
- 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxane
Uniqueness
2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .
Propiedades
Fórmula molecular |
C12H21IO2 |
|---|---|
Peso molecular |
324.20 g/mol |
Nombre IUPAC |
2-[(2-iodocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21IO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2 |
Clave InChI |
CPCQMWUCDDRGLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC2CCCCO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


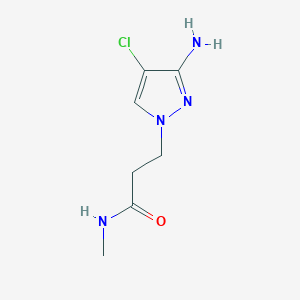
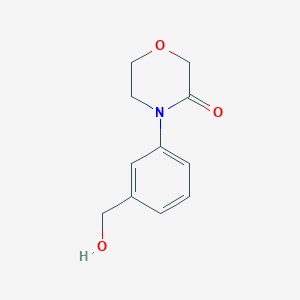
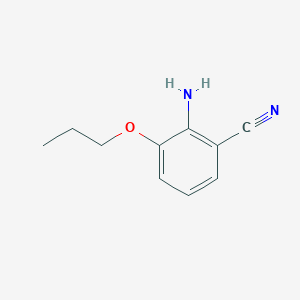
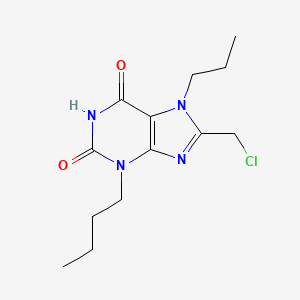
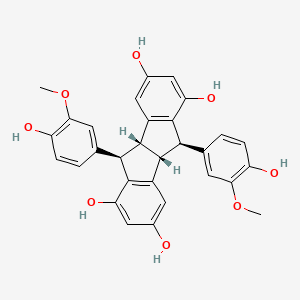
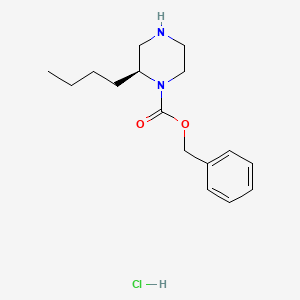


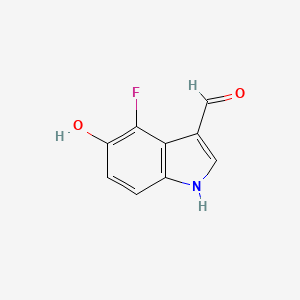
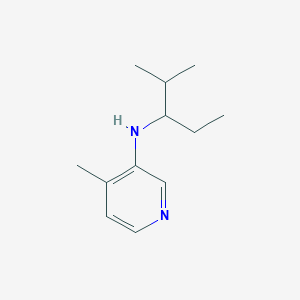
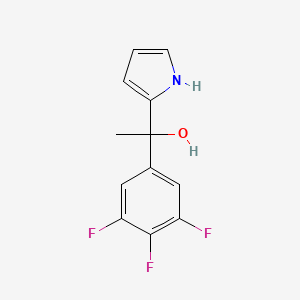
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
